molecular formula C27H20N4O B11208586 2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline-6-carboxamide

2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline-6-carboxamide

Cat. No.: B11208586
M. Wt: 416.5 g/mol
InChI Key: HOFSMOIFDKIJBP-UHFFFAOYSA-N
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Description

    Reactants: 2,3-Diphenylquinoxaline and pyridin-2-ylmethyl chloride.

    Conditions: Base such as potassium carbonate in DMF (dimethylformamide).

    Product: 2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline.

  • Formation of Carboxamide Group

      Reactants: 2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline and an appropriate carboxylic acid derivative.

      Conditions: Coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

      Product: 2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline-6-carboxamide.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized by the condensation of o-phenylenediamine with a diketone such as benzil. The resulting 2,3-diphenylquinoxaline is then subjected to further functionalization.

    • Formation of Quinoxaline Core

        Reactants: o-Phenylenediamine and benzil.

        Conditions: Reflux in ethanol or acetic acid.

        Product: 2,3-Diphenylquinoxaline.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

        Conditions: Typically performed in acidic or basic media.

        Products: Oxidized derivatives of the quinoxaline core.

    • Reduction

        Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

        Conditions: Usually carried out in anhydrous solvents.

        Products: Reduced forms of the quinoxaline or the carboxamide group.

    • Substitution

        Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

        Conditions: Often requires catalysts or specific reaction conditions.

        Products: Substituted quinoxaline derivatives.

    Common Reagents and Conditions

      Oxidizing Agents: Potassium permanganate, chromium trioxide.

      Reducing Agents: Sodium borohydride, lithium aluminum hydride.

      Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

      Solvents: DMF, ethanol, acetic acid, dichloromethane.

    Scientific Research Applications

    Chemistry

    In chemistry, 2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

    Biology

    Biologically, this compound has shown potential in various assays for its antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.

    Medicine

    In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry

    Industrially, this compound can be used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) or organic semiconductors.

    Mechanism of Action

    The mechanism of action of 2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline-6-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The exact pathways depend on the biological context and the specific target being studied.

    Comparison with Similar Compounds

    Similar Compounds

      2,3-Diphenylquinoxaline: Lacks the pyridin-2-ylmethyl and carboxamide groups, making it less versatile in biological applications.

      N-[(Pyridin-2-YL)methyl]quinoxaline-6-carboxamide: Lacks the diphenyl groups, which may affect its chemical reactivity and biological activity.

      2,3-Diphenyl-N-methylquinoxaline-6-carboxamide: Similar but with a methyl group instead of the pyridin-2-ylmethyl group, potentially altering its binding properties.

    Uniqueness

    2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline-6-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both phenyl and pyridin-2-ylmethyl groups enhances its ability to interact with a variety of biological targets, making it a valuable compound in research and development.

    Properties

    Molecular Formula

    C27H20N4O

    Molecular Weight

    416.5 g/mol

    IUPAC Name

    2,3-diphenyl-N-(pyridin-2-ylmethyl)quinoxaline-6-carboxamide

    InChI

    InChI=1S/C27H20N4O/c32-27(29-18-22-13-7-8-16-28-22)21-14-15-23-24(17-21)31-26(20-11-5-2-6-12-20)25(30-23)19-9-3-1-4-10-19/h1-17H,18H2,(H,29,32)

    InChI Key

    HOFSMOIFDKIJBP-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)NCC4=CC=CC=N4)N=C2C5=CC=CC=C5

    Origin of Product

    United States

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